4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine
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Overview
Description
4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine is a chemical compound with the molecular formula C10H8ClN3S. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine typically involves the reaction of 4,6-dichloropyrimidine with thiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
4,6-dichloropyrimidine+thiophenolK2CO3,DMF,heatthis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The pyrimidine ring can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 4-amino-6-(phenylsulfanyl)pyrimidin-2-amine.
Oxidation: Formation of 4-Chloro-6-(phenylsulfinyl)pyrimidin-2-amine or 4-Chloro-6-(phenylsulfonyl)pyrimidin-2-amine.
Reduction: Formation of partially or fully reduced pyrimidine derivatives.
Scientific Research Applications
4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(methylsulfanyl)pyrimidin-2-amine
- 4-Chloro-6-(ethylsulfanyl)pyrimidin-2-amine
- 4-Chloro-6-(butylsulfanyl)pyrimidin-2-amine
Uniqueness
4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine is unique due to the presence of the phenylsulfanyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities and material properties .
Biological Activity
4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine, a heterocyclic compound belonging to the pyrimidine family, has garnered attention for its potential biological activities. Characterized by a chlorine atom at the 4-position, a phenylsulfanyl group at the 6-position, and an amino group at the 2-position, this compound's structure suggests various pharmacological applications. Despite limited direct research on its biological activity, studies on similar pyrimidine derivatives provide insights into its potential roles in medicinal chemistry.
Structural Characteristics
The molecular formula for this compound is C10H9ClN2S, with a molecular weight of approximately 227.69 g/mol. The presence of both chloro and sulfanyl groups enhances its reactivity and biological potential.
Biological Activities
Research indicates that compounds with similar structural features to this compound exhibit various biological activities, including:
- Antiviral Activity : Pyrimidine derivatives are known to inhibit viral replication through interference with viral enzymes.
- Antibacterial Properties : Studies suggest that such compounds can inhibit the growth of gram-positive bacteria and mycobacteria.
- Anticancer Effects : Similar structures have shown cytotoxicity against various cancer cell lines.
Comparative Biological Activity Table
Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
---|---|---|---|
This compound | Potentially active | Limited data available | Requires further investigation |
4-Chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine | Effective against MRSA | Moderate cytotoxicity | Enhanced solubility |
4-Chloro-2-amino-pyrimidine | Broad-spectrum antibacterial | Low cytotoxicity | More straightforward profile |
The biological activity of this compound may be attributed to its interactions with biological macromolecules such as proteins and nucleic acids. Techniques like molecular docking and spectroscopy are often employed to elucidate these interactions, which are critical for understanding the compound's mechanism of action.
Case Studies and Research Findings
- Crystal Structure Analysis : A study published in Acta Crystallographica detailed the crystal structure of this compound, indicating its packing and intermolecular interactions. Such structural insights are vital for predicting biological behavior.
- Antimicrobial Evaluation : In a broader study on pyrimidine derivatives, compounds similar to this compound were evaluated for their activity against Staphylococcus aureus and other pathogens. Results indicated that modifications in substituents significantly influenced antimicrobial efficacy .
- Cytotoxicity Studies : Research has highlighted the cytotoxic profiles of various pyrimidine derivatives against cancer cell lines, suggesting that structural features such as lipophilicity and electronic properties play crucial roles in their effectiveness.
Properties
IUPAC Name |
4-chloro-6-phenylsulfanylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3S/c11-8-6-9(14-10(12)13-8)15-7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDQLMWAIZBFND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=NC(=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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